Introduction: The Imperative for Precision in Quantitative Bioanalysis
Introduction: The Imperative for Precision in Quantitative Bioanalysis
An In-Depth Technical Guide to ¹³C₆ Labeled N-benzoyl-Tyr-Ala
This guide provides a comprehensive technical overview of ¹³C₆ labeled N-benzoyl-L-tyrosyl-L-alanine, a stable isotope-labeled (SIL) compound critical for advanced bioanalytical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, and its pivotal role as an internal standard in quantitative mass spectrometry. We will explore the causality behind its application, providing field-proven insights and detailed protocols to ensure scientific integrity and experimental success.
Modern drug development and metabolic research demand unparalleled accuracy in the quantification of target analytes within complex biological matrices. Endogenous and exogenous factors, such as sample loss during preparation, instrument variability, and matrix-induced ion suppression or enhancement, can significantly compromise the reliability of analytical data.[1][2] Stable isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for mitigating these issues, providing robust and precise quantification.[3]
IDMS employs a stable isotope-labeled version of the analyte of interest as an internal standard (IS).[4] These SIL-IS are chemically identical to the analyte, ensuring they co-elute during chromatographic separation and experience the same matrix effects and ionization efficiencies in the mass spectrometer's source.[1][3] However, their increased mass allows them to be distinguished from the native analyte by the mass spectrometer. By comparing the signal intensity of the analyte to that of the known concentration of the co-analyzed SIL-IS, precise quantification can be achieved.[2][5]
¹³C₆ Labeled N-benzoyl-L-tyrosyl-L-alanine serves as an ideal SIL-IS for its unlabeled counterpart. The incorporation of six ¹³C atoms into the benzoyl moiety provides a significant +6 Da mass shift, preventing isotopic crosstalk while preserving the molecule's chemical and physical behavior. This guide elucidates the core properties and applications of this essential analytical tool.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of ¹³C₆ N-benzoyl-Tyr-Ala are rooted in its precise molecular architecture. The six stable ¹³C isotopes are incorporated exclusively into the benzoyl ring, a strategic choice that renders the label exceptionally stable and unlikely to be lost through metabolic processes.
Physicochemical Data Summary
The key properties of the labeled compound and its native analogue are summarized below for easy comparison. The mass difference is the cornerstone of its utility in isotope dilution mass spectrometry.
| Property | ¹³C₆ Labeled N-benzoyl-Tyr-Ala | N-benzoyl-Tyr-Ala (Unlabeled) |
| Synonyms | N-Bz-Tyr-Ala-OH-¹³C₆ | N-Bz-Tyr-Ala-OH, N-Benzoyl-L-tyrosyl-L-alanine |
| Molecular Formula | ¹³C₆C₁₃H₂₀N₂O₅ | C₁₉H₂₀N₂O₅ |
| Molecular Weight | 362.37 g/mol | 356.37 g/mol [6] |
| Exact Mass | 362.1581 Da | 356.1372 Da |
| CAS Number | 1356382-80-3[7] | 76264-09-0[6] |
| Isotopic Purity | Typically ≥99% | N/A |
| Chemical Purity | Typically ≥98% | Typically ≥98% |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol | Very slightly soluble in water[8], soluble in DMSO |
Synthesis and Quality Control: A Foundation of Trust
The synthesis of ¹³C₆ N-benzoyl-Tyr-Ala is a multi-step process that requires precise control to ensure high chemical and isotopic purity.
Synthesis Rationale: A common synthetic route involves the coupling of ¹³C₆-benzoic acid with the dipeptide L-tyrosyl-L-alanine. The ¹³C₆-benzoic acid is typically derived from a precursor like ¹³C₆-phenol.[5] The coupling reaction is a standard amidation, often facilitated by peptide coupling reagents to form the stable amide bond between the labeled benzoyl group and the N-terminus of the dipeptide.[9][10]
Self-Validating Quality Control: The trustworthiness of a SIL-IS is contingent upon its purity. A rigorous quality control (QC) process is non-negotiable.
-
Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is used to determine chemical purity. The goal is to ensure that the material is free from unlabeled counterparts and other synthesis-related impurities. A purity of ≥98% is standard for high-quality internal standards.[11]
-
Structural Confirmation: The identity of the compound is unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).[10]
-
Isotopic Purity and Enrichment: This is the most critical parameter. It is determined by mass spectrometry, comparing the ion intensities of the fully labeled compound (M+6) to any lesser-labeled or unlabeled species.[12] A unified equation can be used to calculate isotopic purity by correcting for the natural isotopic contributions from preceding peaks.[12] Isotopic enrichment should be ≥99% to prevent signal overlap and ensure accurate quantification.[13]
Analytical Characterization
Detailed analytical characterization provides the ultimate proof of structure and purity.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, ¹³C₆ N-benzoyl-Tyr-Ala will show a protonated molecule [M+H]⁺ at m/z 363.16, which is exactly 6 Da higher than the unlabeled analogue at m/z 357.14. Tandem MS (MS/MS) fragmentation is crucial for structural confirmation and for developing quantitative methods. A key fragment would involve the labeled benzoyl cation (¹³C₆H₅CO⁺) at m/z 111, whereas the unlabeled equivalent appears at m/z 105.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be nearly identical to the unlabeled standard, as the ¹³C isotopes do not significantly alter the chemical shifts of adjacent protons.
-
¹³C NMR: The spectrum will show highly enriched signals for the six carbons of the benzoyl ring. These signals will be distinct from the natural abundance ¹³C signals and may exhibit complex splitting patterns due to ¹³C-¹³C coupling, providing definitive proof of the labeling pattern.[14]
-
Application: The Internal Standard of Choice in LC-MS/MS
The primary and most impactful application of ¹³C₆ N-benzoyl-Tyr-Ala is as a heavy-labeled internal standard for the accurate quantification of its unlabeled form in biological samples via LC-MS/MS.[5][15]
Causality of Experimental Choice: Using a stable isotope-labeled internal standard is a deliberate choice to build a robust analytical method that controls for unpredictable variables.[2]
-
Correction for Matrix Effects: Biological matrices like plasma or urine contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte.[1] Because the SIL-IS is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement, allowing the ratio of analyte-to-IS to remain constant and accurate.[1][16]
-
Compensation for Sample Loss: During multi-step sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), some amount of analyte is inevitably lost. The SIL-IS, added at the very beginning of the process, is lost at the same rate, ensuring that the final analyte/IS ratio accurately reflects the initial concentration of the analyte.[4]
-
Improved Precision and Accuracy: By accounting for both physical and matrix-induced variations, the SIL-IS dramatically improves the precision (reproducibility) and accuracy (trueness) of the analytical results, which is essential for pharmacokinetic studies and clinical research.[2][15]
Experimental Protocol: Quantitative Analysis of N-benzoyl-Tyr-Ala in Human Plasma
This section provides a detailed, field-proven workflow for the quantification of N-benzoyl-Tyr-Ala in human plasma using ¹³C₆ N-benzoyl-Tyr-Ala as an internal standard. This protocol represents a self-validating system through the inclusion of calibration standards and quality controls.
Workflow Overview
Step-by-Step Methodology
1. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled N-benzoyl-Tyr-Ala in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of ¹³C₆ N-benzoyl-Tyr-Ala in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.[4]
-
Calibration Standards & QCs: Prepare calibration standards by spiking control human plasma with the analyte stock solution to achieve a concentration range (e.g., 1–1000 ng/mL). Prepare separate quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).
-
Add 5 µL of the 10 µg/mL internal standard working solution to each tube and vortex for 30 seconds. This initial step is critical to ensure the IS experiences the exact same processing as the analyte.
-
Add 500 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,100 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 450 µL of the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 75 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
3. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Analyte Transition: m/z 357.1 → [Specific Fragment Ion]
-
IS Transition: m/z 363.2 → [Corresponding Fragment Ion]
-
4. Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard for all injections.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x² weighting is commonly applied.
-
Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of the nominal value) to validate the analytical run.
Conclusion
¹³C₆ labeled N-benzoyl-L-tyrosyl-L-alanine is more than just a chemical reagent; it is an enabling tool for generating high-fidelity quantitative data in complex biological systems. Its design—a stable, non-exchangeable ¹³C₆ label on the benzoyl moiety—ensures it performs as an ideal internal standard, faithfully tracking the analyte of interest through extraction and analysis. By compensating for experimental variability and matrix effects, it provides the foundation for robust, accurate, and reproducible bioanalytical methods. For any researcher in drug metabolism, pharmacokinetics, or proteomics, the proper application of this SIL compound, as outlined in this guide, is a critical step toward achieving data of the highest scientific integrity.
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